molecular formula C9H14N4O4S B14538261 N-Ethyl-6-(ethylamino)-5-nitropyridine-3-sulfonamide CAS No. 62009-26-1

N-Ethyl-6-(ethylamino)-5-nitropyridine-3-sulfonamide

Cat. No.: B14538261
CAS No.: 62009-26-1
M. Wt: 274.30 g/mol
InChI Key: KWPKZSDORSVRPU-UHFFFAOYSA-N
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Description

N-Ethyl-6-(ethylamino)-5-nitropyridine-3-sulfonamide is a complex organic compound with a unique structure that includes both nitro and sulfonamide functional groups

Properties

CAS No.

62009-26-1

Molecular Formula

C9H14N4O4S

Molecular Weight

274.30 g/mol

IUPAC Name

N-ethyl-6-(ethylamino)-5-nitropyridine-3-sulfonamide

InChI

InChI=1S/C9H14N4O4S/c1-3-10-9-8(13(14)15)5-7(6-11-9)18(16,17)12-4-2/h5-6,12H,3-4H2,1-2H3,(H,10,11)

InChI Key

KWPKZSDORSVRPU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=N1)S(=O)(=O)NCC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-6-(ethylamino)-5-nitropyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring. The process often includes nitration, sulfonation, and subsequent amination reactions. For instance, the nitration of pyridine can be achieved using fuming nitric acid, followed by sulfonation with sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-6-(ethylamino)-5-nitropyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid derivative.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

N-Ethyl-6-(ethylamino)-5-nitropyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-6-(ethylamino)-5-nitropyridine-3-sulfonamide involves its interaction with specific molecular targets. The nitro and sulfonamide groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-6-(ethylamino)-5-nitropyridine-3-sulfonamide is unique due to its combination of nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

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